1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole
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Overview
Description
1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a benzotriazole moiety linked to a biphenyl group through a methoxymethyl bridge.
Preparation Methods
The synthesis of 1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable biphenyl derivative. One common method includes the use of chloromethyl methyl ether as a methoxymethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, along with catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:
1-(Methoxymethyl)-1H-benzotriazole: This compound has a simpler structure and is used as a model compound in the study of benzotriazole reactivity.
Benzotriazole: The parent compound, benzotriazole, is widely used as a corrosion inhibitor and in the synthesis of various organic molecules.
4(5)-Methylbenzotriazole: This derivative is known for its applications in environmental chemistry and as a corrosion inhibitor.
The uniqueness of this compound lies in its biphenyl group, which imparts additional stability and potential for diverse chemical modifications .
Properties
IUPAC Name |
1-[(4-phenylphenyl)methoxymethyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-2-6-17(7-3-1)18-12-10-16(11-13-18)14-24-15-23-20-9-5-4-8-19(20)21-22-23/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNKVBETYLTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)COCN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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